molecular formula C3H4ClNO4S B2491136 2-oxo-1,3-oxazolidine-3-sulfonyl Chloride CAS No. 710286-63-8

2-oxo-1,3-oxazolidine-3-sulfonyl Chloride

Cat. No. B2491136
M. Wt: 185.58
InChI Key: WMZYIKJSQHNJNC-UHFFFAOYSA-N
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Patent
US08389764B2

Procedure details

A solution of 1.13 ml of 2-bromoethanol (15.9 mmol, 1.0 eq) in dichloromethane (20 ml) was slowly added to a solution of 2.25 g of chlorosulfonyl isocyanate (15.9 mmol, 1.0 eq) in dichloromethane (100 ml) under argon at 0° C. in such a way that the temperature did not exceed 10° C. After the addition was complete, stirring was continued at 0° C. for 30 min. The product obtained in this way was directly reacted further in the next step.
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][OH:4].[Cl:5][S:6]([N:9]=[C:10]=[O:11])(=[O:8])=[O:7]>ClCCl>[O:11]=[C:10]1[N:9]([S:6]([Cl:5])(=[O:8])=[O:7])[CH2:2][CH2:3][O:4]1

Inputs

Step One
Name
Quantity
1.13 mL
Type
reactant
Smiles
BrCCO
Name
Quantity
2.25 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The product obtained in this way
CUSTOM
Type
CUSTOM
Details
was directly reacted further in the next step

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O=C1OCCN1S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.